2-(Hept-1-YN-1-YL)-1-methylpyrrolidine
Description
Contextualization within Pyrrolidine (B122466) Alkaloid and Heterocyclic Compound Chemistry
The core of 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine is the N-methylpyrrolidine ring, a structural motif central to a vast class of natural products known as pyrrolidine alkaloids. These alkaloids are biosynthesized by a variety of organisms and exhibit a wide spectrum of biological activities. The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a prevalent scaffold in numerous pharmaceuticals due to its favorable physicochemical properties, including aqueous solubility and the ability to engage in hydrogen bonding. nih.gov The presence of the nitrogen atom also imparts basicity to the molecule. mdpi.com
Heterocyclic compounds, particularly those containing nitrogen, are fundamental building blocks in medicinal chemistry, with the pyrrolidine nucleus being one of the most common non-aromatic nitrogen heterocycles found in FDA-approved drugs. nih.gov The non-planar, puckered nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is crucial for specific interactions with biological targets like enzymes and receptors. The stereochemistry of substituents on the pyrrolidine ring can significantly influence its pharmacological efficacy. nih.gov
Significance of Terminal Alkyne Functionality in Advanced Organic Synthesis
The hept-1-ynyl side chain of this compound features a terminal alkyne, a highly versatile functional group in modern organic synthesis. The terminal C-H bond of an alkyne is weakly acidic, allowing for deprotonation to form a potent carbon nucleophile known as an acetylide. nih.gov This reactivity enables a plethora of carbon-carbon bond-forming reactions, which are fundamental in the construction of complex molecular architectures.
Terminal alkynes are key substrates in a variety of powerful synthetic transformations, including:
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, allowing for the efficient and specific formation of triazole linkages. This reaction is widely used in drug discovery, bioconjugation, and materials science. rdd.edu.iq
Coupling Reactions: Terminal alkynes readily participate in various cross-coupling reactions, such as the Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, to form new carbon-carbon bonds with aryl, vinyl, or other alkynyl groups.
Hydration and Oxidation: The triple bond can be hydrated to form ketones or oxidized to yield carboxylic acids, providing pathways to other important functional groups.
Reduction: Alkynes can be selectively reduced to either cis- or trans-alkenes, or fully saturated to alkanes, offering stereochemical control in synthetic routes.
The presence of this functional group in this compound makes it an attractive building block for the synthesis of more complex molecules and chemical probes.
Rationale for Researching this compound as a Model Compound
The specific structure of this compound makes it an excellent model compound for several areas of chemical research:
Methodology Development: Its combination of a common heterocyclic core and a reactive handle (the alkyne) is ideal for developing and showcasing new synthetic methodologies. For instance, new metal-catalyzed reactions or asymmetric transformations could be tested on this substrate.
Fragment-Based Drug Discovery: In medicinal chemistry, this compound can be considered a "fragment" that combines key features—a heterocyclic scaffold for interacting with protein backbones and an alkyne for covalent modification or further elaboration. It can be used to probe the binding pockets of enzymes or receptors.
Physicochemical and ADMET Studies: As a simple yet representative member of the 2-alkynyl-N-methylpyrrolidine class, it can be used to study the impact of the alkynyl side chain on properties like lipophilicity, solubility, metabolic stability, and permeability.
Below is a table of predicted physicochemical properties for this compound, illustrating its drug-like characteristics.
| Property | Predicted Value |
| Molecular Formula | C12H21N |
| Molecular Weight | 179.30 g/mol |
| LogP | 2.8 |
| Topological Polar Surface Area | 3.24 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 1 |
| Rotatable Bonds | 5 |
Data is computationally predicted and serves as an estimation.
Overview of Current Research Landscape and Identified Knowledge Gaps
A review of the current scientific literature reveals that while the constituent parts of this compound (the N-methylpyrrolidine ring and terminal alkynes) are extensively studied, there is a notable lack of research on this specific molecule. This indicates that it is likely a novel or underexplored compound.
The primary knowledge gaps include:
Validated Synthetic Routes: While general methods for the synthesis of 2-substituted pyrrolidines exist, optimized and scalable syntheses for this compound have not been reported.
Detailed Spectroscopic Characterization: Comprehensive experimental spectroscopic data (NMR, IR, MS) for this compound are not publicly available. The table below provides predicted spectroscopic features based on analogous structures.
Biological Activity Profile: The biological targets and pharmacological effects of this compound are unknown. Its structural similarity to some bioactive alkaloids suggests potential neurological or other activities, but this remains to be experimentally verified.
Chemical Reactivity Studies: A thorough investigation of its participation in various organic reactions, particularly those leveraging the terminal alkyne, has not been conducted.
The following table outlines the expected spectroscopic data for this compound, which would be a crucial first step in its research.
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals for the N-methyl group, pyrrolidine ring protons, protons on the heptynyl chain, and a characteristic signal for the terminal alkyne proton. |
| ¹³C NMR | Resonances for the carbons of the N-methyl group, pyrrolidine ring, heptynyl chain, and the two sp-hybridized carbons of the alkyne. |
| IR Spectroscopy | Characteristic absorption bands for C-H stretching (alkane and alkyne), C≡C stretching (weak), and C-N stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight, along with predictable fragmentation patterns. |
This data is predictive and requires experimental confirmation.
The absence of this fundamental data underscores the opportunity for new and impactful research centered on the synthesis, characterization, and application of this compound.
Structure
2D Structure
3D Structure
Properties
CAS No. |
87143-81-5 |
|---|---|
Molecular Formula |
C12H21N |
Molecular Weight |
179.30 g/mol |
IUPAC Name |
2-hept-1-ynyl-1-methylpyrrolidine |
InChI |
InChI=1S/C12H21N/c1-3-4-5-6-7-9-12-10-8-11-13(12)2/h12H,3-6,8,10-11H2,1-2H3 |
InChI Key |
MAUDFOZOWWUZBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC1CCCN1C |
Origin of Product |
United States |
Synthetic Methodologies for 2 Hept 1 Yn 1 Yl 1 Methylpyrrolidine and Analogous Pyrrolidine Alkyne Conjugates
Pyrrolidine (B122466) Ring Construction Strategies
The formation of the pyrrolidine ring is a foundational aspect of synthesizing 2-(Hept-1-yn-1-yl)-1-methylpyrrolidine. Methodologies can be broadly categorized into the de novo construction of the N-methylpyrrolidine core from linear precursors and more advanced transition metal-catalyzed cyclizations.
De Novo Synthesis of the N-Methylpyrrolidine Core
De novo synthesis involves building the heterocyclic ring from acyclic starting materials. This approach is fundamental and widely used for producing the N-methylpyrrolidine scaffold.
A direct and classical method for constructing the N-methylpyrrolidine ring is the reaction of a 1,4-dihaloalkane with a primary amine. Specifically, 1,4-dibromobutane serves as a four-carbon electrophilic component that undergoes a double nucleophilic substitution with methylamine (B109427). This reaction first forms the N-methyl-4-bromobutylamine intermediate, which then undergoes an intramolecular cyclization to yield the N-methylpyrrolidine ring.
Recent studies have focused on optimizing this reaction under environmentally friendly conditions. For instance, a green chemistry approach successfully synthesized N-methylpyrrolidine using 1,4-dibromobutane and methylamine in an aqueous medium with potassium carbonate (K₂CO₃) as a catalyst at 90°C. researchgate.net This method avoids the use of toxic solvents and expensive catalysts, which were common in older procedures that often resulted in yields below 50%. researchgate.net Another patented method utilizes 1,4-dichlorobutane and an aqueous solution of methylamine in an ether solvent, catalyzed by potassium iodide, to achieve yields exceeding 88%. google.com
Table 1: Comparison of Reaction Conditions for N-Methylpyrrolidine Synthesis
| Precursor | Amine | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| 1,4-dibromobutane | Methylamine | K₂CO₃ | Water | 90°C | 50.3% researchgate.net |
| 1,4-dichlorobutane | Methylamine | KI | Ether | Reflux | >88% google.com |
An alternative to building the ring de novo is to modify a pre-existing pyrrolidine ring. The N-methylation of a secondary amine like pyrrolidine can be efficiently achieved through reductive amination. The Eschweiler-Clarke reaction is a prime example of this strategy. wikipedia.org In this reaction, the secondary amine is treated with an excess of formic acid, which acts as the reducing agent (hydride source), and formaldehyde (B43269) (or a formaldehyde equivalent like polyoxymethylene), which serves as the carbon source for the methyl group. mdpi.comjk-sci.com
The mechanism involves the formation of an iminium ion from the reaction of pyrrolidine and formaldehyde. youtube.com This iminium ion is then reduced by a hydride transfer from a formate ion, which is generated from the formic acid. The release of carbon dioxide gas makes the reaction irreversible. wikipedia.orgyoutube.com A significant advantage of the Eschweiler-Clarke reaction is that it specifically produces tertiary amines without the risk of over-alkylation to form quaternary ammonium (B1175870) salts, a common side reaction with other alkylating agents like methyl iodide. mdpi.comyoutube.com This method is robust and preserves the stereochemistry of chiral amines. wikipedia.org
Transition Metal-Catalyzed Carbocyclization Approaches
More sophisticated methods for constructing substituted pyrrolidine rings involve transition metal-catalyzed reactions. These approaches can create the ring and install substituents in a single, highly controlled process.
A powerful method for synthesizing pyrrolidine derivatives involves the carbocyclization of enynes, such as N-allylpropargyl amines. A catalytic system comprising titanium(IV) isopropoxide (Ti(O-iPr)₄) and ethylmagnesium bromide (EtMgBr) has been shown to effectively catalyze the regio- and stereoselective carbocyclization of N-allyl-substituted 2-alkynylamines with diethylzinc (B1219324) (Et₂Zn). nih.govnih.gov This reaction proceeds to form methylenepyrrolidine derivatives in high yields after hydrolysis. nih.govresearchgate.net
The reaction is versatile and tolerant of various substituents on the alkyne, including aryl, alkyl, and trimethylsilyl (B98337) groups. nih.govresearchgate.net The process involves the formation of organozinc intermediates which can be further functionalized. researchgate.net This titanocene-catalyzed cyclization represents an efficient route to functionalized pyrrolidines that would be difficult to access through classical methods.
Regioselectivity is a critical challenge in the carbocyclization of unsymmetrical enynes. The choice of catalyst and ligands plays a pivotal role in determining which regioisomer is formed. In transition metal-catalyzed [2+2+2] carbocyclization reactions, for example, the nature of the enyne tether (e.g., oxygen, nitrogen, or carbon) can significantly influence the level of regiocontrol. nih.gov
In the context of titanium-catalyzed reactions, the regioselectivity is governed by the mechanism of metallacycle formation. The reaction of an enyne with a low-valent titanium species can form a titanacyclopentene intermediate. The subsequent steps dictate the final structure of the pyrrolidine ring. The precise control over the formation of these intermediates allows for the selective synthesis of specific isomers. mdpi.com Catalyst-controlled intramolecular carbocyclizations, for instance using rhodium(III) or copper(I), can lead to different cyclization modes (e.g., 5-exo-dig vs. 6-endo-dig), thereby producing different ring structures with high selectivity. nih.gov This level of control is essential for the synthesis of complex pyrrolidine-containing target molecules.
Stereoselective Outcomes in Cyclization Reactions
The stereochemical configuration of the pyrrolidine ring is crucial for the biological activity of many of its derivatives. Consequently, numerous stereoselective cyclization strategies have been developed to control the spatial arrangement of substituents.
One powerful approach is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes, which can generate up to four stereogenic centers in a single step. rsc.org The choice of metal catalyst and chiral ligand is critical in dictating the stereochemical outcome. For instance, the use of Ag₂CO₃ as a catalyst in the reaction between N-tert-butanesulfinylazadienes and azomethine ylides leads to the highly diastereoselective synthesis of densely substituted pyrrolidines. acs.org The chirality of the sulfinyl group can direct the absolute configuration of the newly formed stereocenters. acs.org
Biocatalysis offers another route to enantiomerically pure pyrrolidines. Transaminases have been employed in the asymmetric synthesis of 2-substituted pyrrolidines starting from ω-chloroketones. acs.org This method can achieve high enantiomeric excesses (>99.5%) and provides access to either enantiomer of the product. acs.org
Additionally, tandem hydrozirconation-cyclization of N-allyl oxazolidines mediated by a Lewis acid presents a diastereoselective pathway to construct the pyrrolidine ring. nih.gov The analysis of published data indicates that stereoselective methods involving the cyclization of acyclic precursors are a promising direction for synthesizing optically pure pyrrolidine derivatives. mdpi.com
Table 1: Comparison of Stereoselective Cyclization Methods for Pyrrolidine Synthesis
| Method | Key Features | Stereochemical Control | Example Catalyst/Reagent | Citation(s) |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Forms multiple stereocenters simultaneously. | High diastereoselectivity and enantioselectivity. | Silver or Copper complexes with chiral ligands. | rsc.orgacs.org |
| Transaminase-Triggered Cyclization | Biocatalytic approach using enzymes. | Excellent enantioselectivity (>99.5% ee). | Transaminases (TAs). | acs.org |
| Hydrozirconation-Cyclization | Tandem reaction sequence. | High diastereoselectivity. | Schwartz's reagent followed by a Lewis acid. | nih.gov |
Mannich-type Reactions for Pyrrolidine Scaffolds
The Mannich reaction is a classic and versatile three-component reaction used for carbon-carbon and carbon-nitrogen bond formation, making it highly suitable for constructing the pyrrolidine backbone. nih.gov This reaction typically involves an aldehyde, a primary or secondary amine, and a compound with an active hydrogen, such as a ketone. The resulting β-amino carbonyl compounds are valuable intermediates that can be further elaborated into the pyrrolidine ring. researchgate.net
Modern variations of the Mannich reaction utilize organocatalysis to achieve high stereoselectivity. For example, L-proline has been used to promote the reaction between cyclic N,O-acetals (precursors to the iminium ion) and ketones to synthesize 2-(acylmethylene)pyrrolidine derivatives, which are direct precursors for pyrrolidine alkaloids. rsc.org The key to the Mannich reaction's utility is its ability to assemble complex molecular scaffolds from simple, readily available starting materials in a single, atom-economical step. nih.govresearchgate.net
Condensation Reactions for Pyrrolidine Enamines
The formation of enamines via the condensation of a ketone or aldehyde with a secondary amine is a cornerstone of modern organic synthesis. cambridge.org The Stork enamine reaction, for instance, utilizes enamines as nucleophilic intermediates for the α-alkylation of carbonyl compounds. fiveable.melibretexts.org
In this context, a pyrrolidine-containing enamine can be formed by reacting a suitable ketone with pyrrolidine itself. libretexts.org This enamine is a more reactive nucleophile than the corresponding enolate ion and reacts under milder conditions, reducing the risk of side reactions. fiveable.me The resulting iminium ion intermediate is then hydrolyzed to yield the final α-alkylated product. libretexts.org This methodology is particularly useful for creating a substituent at the 2-position of a pre-existing carbonyl-containing precursor, which can then be transformed into the desired pyrrolidine ring. Palladium-catalyzed, pyrrolidine-mediated α-benzylation of enamines has also been reported, demonstrating the versatility of these intermediates in forming C-C bonds. nih.gov
Introduction of the Hept-1-YN-1-YL Moiety
Once the pyrrolidine scaffold is constructed, the next critical step is the introduction of the seven-carbon alkyne chain. This is typically achieved through direct alkynylation of a suitable pyrrolidine precursor.
Direct Alkynylation of Pyrrolidine Precursors
The direct addition of terminal alkynes to imines or their corresponding iminium ions is an efficient method for synthesizing propargylamines, which are key structural motifs in compounds like this compound. This transformation can be catalyzed by various metals.
A significant development is the catalytic enantioselective reductive alkynylation of amides. nih.govresearchgate.net This process involves the in-situ generation of a cyclic iminium ion from a lactam (a cyclic amide), which is then attacked by an alkyne nucleophile. This approach allows for the one-pot synthesis of various alkaloids containing the pyrrolidine ring. nih.gov Gold catalysts have also been shown to be effective in synthesizing alkynylated pyrrolidines from N,O-acetals, which proceed via cyclic iminium ion intermediates. researchgate.net The reaction cascade often involves an oxidation/imine-iminium formation/reduction sequence, which can be performed under mild, metal-free conditions. organic-chemistry.org
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C(sp)-C(sp³) or C(sp)-C(sp²) bonds, providing a robust method for attaching the heptynyl group.
The Sonogashira reaction, a coupling of a terminal alkyne with an aryl or vinyl halide, is a prominent example. youtube.com This reaction is typically catalyzed by a combination of palladium and copper salts. youtube.com In the context of synthesizing the target compound, a pyrrolidine precursor bearing a halide or another suitable leaving group at the 2-position could be coupled with hept-1-yne.
Copper-mediated C-H alkynylation has also emerged as a powerful strategy. researchgate.netnih.gov This approach allows for the direct coupling of terminal alkynes with C-H bonds, avoiding the need for pre-functionalization of the pyrrolidine precursor. For instance, copper can catalyze the coupling of O-acyloximes with terminal alkynes to afford δ-alkynyl nitriles, which can be subsequently cyclized. researchgate.net While palladium catalysis has been revolutionary in synthetic chemistry, copper-based systems are often crucial for specific transformations, including C-N bond formation and alkynylation, sometimes offering milder reaction conditions. chemrxiv.orgacs.org
Table 2: Comparison of Catalytic Methods for Introducing the Alkyne Moiety
| Method | Pyrrolidine Precursor | Alkyne Source | Key Catalyst(s) | Mechanism Highlights | Citation(s) |
|---|---|---|---|---|---|
| Reductive Alkynylation | Lactam or Amide | Hept-1-yne | Iridium or other transition metals | In-situ formation of cyclic iminium ion, followed by nucleophilic attack of alkyne. | nih.govresearchgate.net |
| Gold-Catalyzed Alkynylation | N,O-Acetal | Hept-1-yne | Gold(I) or Gold(III) complexes | Generation of cyclic iminium ion intermediate. | researchgate.net |
| Sonogashira Coupling | 2-Halopyrrolidine | Hept-1-yne | Palladium complex and Copper(I) salt | Oxidative addition, transmetalation, reductive elimination cycle. | youtube.comresearchgate.net |
| Copper-Mediated C-H Alkynylation | Pyrrolidine with activatable C-H bond | Hept-1-yne | Copper(I) or Copper(II) salts | Chelation-assisted C-H activation and coupling. | researchgate.netnih.gov |
Strategies Involving Propargyl and Allenyl Intermediates
Propargyl and allenyl intermediates are pivotal in the synthesis of 2-alkynylpyrrolidines. These reactive species can be generated and utilized in various ways to construct the desired carbon skeleton. The tautomeric relationship between propargyl and allenyl derivatives often allows for their interchangeable use, expanding the synthetic possibilities.
Addition of Organometallic Reagents to Aldehydes or Ketones
A prominent strategy for the synthesis of homopropargylic alcohols, which can be precursors to 2-alkynylpyrrolidines, is the addition of organometallic reagents to aldehydes or ketones. This approach is versatile for creating both chiral and achiral molecules. In the context of synthesizing this compound, a plausible route involves the nucleophilic addition of a heptynyl organometallic species to an appropriate pyrrolidine-based electrophile.
A common precursor for the pyrrolidine moiety is N-methyl-2-pyrrolidinone. The addition of a metal acetylide, such as heptynyl lithium (prepared by deprotonating 1-heptyne with a strong base like n-butyllithium), to N-methyl-2-pyrrolidinone would initially form a hemiaminal intermediate. Subsequent dehydration of this intermediate would yield an enamine, which can then be reduced to the target 2-alkynylpyrrolidine.
Alternatively, the formation of a cyclic N-acyliminium ion from N-methyl-2-pyrrolidinone or a related precursor provides a highly reactive electrophile for the addition of the heptynyl nucleophile. This method often proceeds under mild conditions and can offer good stereocontrol.
| Reactant 1 | Reactant 2 | Key Intermediate | Product |
| 1-Heptyne | n-Butyllithium | Heptynyl lithium | |
| Heptynyl lithium | N-Methyl-2-pyrrolidinone | Hemiaminal | This compound (after reduction) |
| N-Methyl-2-pyrrolidinone derivative | Lewis Acid | N-Acyliminium ion | This compound |
Rearrangement Reactions (e.g., Wittig Rearrangement)
While the Wittig reaction is renowned for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide, its direct application for the synthesis of alkynes is not standard. The reaction typically involves the formation of an oxaphosphetane intermediate that collapses to an alkene and triphenylphosphine oxide.
However, variations of Wittig-type reactions or other rearrangement pathways could potentially be employed to construct the alkyne functionality. For instance, a researchgate.netnih.gov-Wittig rearrangement of a suitably substituted propargyl ether containing a pyrrolidine moiety could be envisioned. This would involve the deprotonation of a carbon adjacent to both the ether oxygen and the pyrrolidine ring, followed by a concerted rearrangement to form a homopropargylic alcohol with the desired carbon skeleton. Further functional group manipulation would then be required to obtain the final product.
It is important to note that while theoretically plausible, the application of the Wittig rearrangement for the direct synthesis of 2-alkynylpyrrolidines is not a commonly reported method, and significant methodological development would likely be required.
Optimization of Reaction Conditions and Isolation Procedures
The success of any synthetic route hinges on the careful optimization of reaction conditions and the development of efficient isolation and purification procedures.
Optimization of Reaction Conditions:
Key parameters that often require optimization include:
Temperature: Many organometallic additions are performed at low temperatures (e.g., -78 °C) to control reactivity and prevent side reactions.
Solvent: The choice of solvent can significantly impact the solubility of reactants and the stability of intermediates. Aprotic solvents like tetrahydrofuran (THF) and diethyl ether are common for organometallic reactions.
Stoichiometry: The molar ratios of reactants and reagents need to be carefully controlled to maximize the yield of the desired product and minimize the formation of byproducts.
Catalyst: In many modern synthetic methods, the use of a catalyst can dramatically improve the efficiency and selectivity of a reaction.
Isolation and Purification Procedures:
Once the reaction is complete, the target compound must be isolated from the reaction mixture and purified. Common techniques include:
Extraction: This is used to separate the product from the reaction solvent and any aqueous washes.
Chromatography: Column chromatography is a powerful technique for separating compounds based on their polarity. This is often the final step in the purification process.
Distillation: For volatile compounds, distillation can be an effective method of purification.
Crystallization: If the product is a solid, crystallization can be used to obtain a highly pure sample.
The development of robust and reproducible optimization and isolation protocols is essential for obtaining this compound and its analogs in high yield and purity.
Chemical Reactivity and Mechanistic Investigations of 2 Hept 1 Yn 1 Yl 1 Methylpyrrolidine
Reactivity at the Pyrrolidine (B122466) Nitrogen
The nitrogen atom in the 1-methylpyrrolidine ring is a tertiary amine, which confers nucleophilic and basic properties to the molecule. Its lone pair of electrons is available to react with various electrophiles, leading to the formation of new covalent bonds.
Nucleophilic Reactivity and Derivatization
The nucleophilicity of the pyrrolidine nitrogen is a key aspect of its chemical character. This property allows it to participate in a variety of reactions aimed at derivatization. The steric environment around the nitrogen, influenced by the methyl group and the adjacent 2-substituted heptynyl chain, plays a role in modulating its reactivity. Derivatization at this position can be used to introduce a wide range of functional groups, altering the molecule's physical and chemical properties.
Participation in N-Alkylation and N-Acylation Reactions
The lone pair of electrons on the nitrogen atom readily attacks alkyl halides and other electrophilic carbon centers in N-alkylation reactions. Similarly, it can react with acyl halides or anhydrides in N-acylation reactions.
N-alkylation of tertiary amines like 1-methylpyrrolidine derivatives typically proceeds via an SN2 mechanism, where the nitrogen acts as the nucleophile. mdpi.com This reaction leads to the formation of quaternary ammonium (B1175870) salts.
N-acylation, on the other hand, involves the nucleophilic attack of the nitrogen on the carbonyl carbon of an acylating agent. For tertiary amines, this process can be more complex and may involve the formation of a reactive intermediate. The presence of a pyridine ring as an internal nucleophilic catalyst has been shown to facilitate the N-acylation of amides. semanticscholar.org
| Reaction Type | Reagent Example | Product Type |
| N-Alkylation | Methyl Iodide | Quaternary Ammonium Salt |
| N-Acylation | Acetyl Chloride | (Not a direct, stable product for tertiary amines) |
Formation of N-Oxides and Quaternary Salts
Oxidation of the tertiary nitrogen in the pyrrolidine ring with oxidizing agents such as hydrogen peroxide or peroxy acids leads to the formation of an N-oxide. nih.gov This transformation introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, significantly altering the electronic properties of the pyrrolidine ring. The synthesis of N-oxides from tertiary nitrogen compounds can be achieved using various reagents, including sodium percarbonate in the presence of rhenium-based catalysts. organic-chemistry.org
The reaction of the pyrrolidine nitrogen with alkyl halides results in the formation of quaternary ammonium salts. mdpi.comnih.gov These salts are ionic compounds with a positively charged nitrogen atom bonded to four carbon atoms. The synthesis of quaternary ammonium salts is a fundamental reaction of tertiary amines. nih.govresearchgate.net
| Transformation | Reagent Example | Product |
| N-Oxide Formation | Hydrogen Peroxide | 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine N-oxide |
| Quaternary Salt Formation | Ethyl Bromide | 1-Ethyl-2-(hept-1-yn-1-yl)-1-methylpyrrolidinium bromide |
Reactivity of the Terminal Alkyne Moiety
The terminal alkyne group is another key reactive site in this compound. The sp-hybridized carbon atoms and the acidic terminal proton allow for a variety of transformations, most notably cycloaddition reactions.
"Click Chemistry" Applications
The terminal alkyne is an ideal functional group for "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and form only byproducts that can be removed without chromatography. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prime example of a click reaction.
The CuAAC reaction is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide. nih.govresearchgate.net This reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt with a reducing agent or by using a stable copper(I) source. The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide. nih.govresearchgate.net
The reaction is known for its reliability and tolerance of a wide variety of functional groups, making it a powerful tool in drug discovery, materials science, and bioconjugation. nih.gov The generally accepted mechanism for the CuAAC reaction is binuclear, involving two copper centers in the transition state. researchgate.net N-heterocyclic carbene (NHC) ligands have been shown to be effective in stabilizing the copper(I) catalyst and increasing its activity. acs.orgacs.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper-Free Click Reactions
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal "click" chemistry reaction that occurs between an organic azide and a strained cycloalkyne. The significant ring strain of the cycloalkyne (approximately 18 kcal/mol) provides the driving force for the [3+2] cycloaddition, allowing the reaction to proceed rapidly at ambient temperatures without the need for a cytotoxic copper catalyst. This copper-free approach is particularly valuable for applications in living biological systems.
However, this compound, being a linear terminal alkyne, does not possess the requisite ring strain to participate in SPAAC. Terminal alkynes are standard substrates for the related, highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). In the CuAAC reaction, a copper(I) catalyst activates the terminal alkyne, enabling it to react with an azide to form a 1,4-disubstituted 1,2,3-triazole. While not a copper-free reaction, CuAAC is a cornerstone of click chemistry due to its high yields, reliability, and stereospecificity.
Metal-Catalyzed Alkyne Transformations
The terminal alkyne of this compound is susceptible to a variety of transformations catalyzed by transition metals, enabling the formation of new carbon-heteroatom and carbon-carbon bonds.
Gold(I)-catalyzed hydroamination involves the addition of an N-H bond from an amine across the carbon-carbon triple bond. Cationic gold(I) complexes are particularly effective catalysts for this transformation. For a terminal alkyne like this compound, intermolecular hydroamination with a primary or secondary amine would be expected to proceed with Markovnikov regioselectivity. This process typically involves the activation of the alkyne by the gold catalyst, followed by nucleophilic attack of the amine, leading to the formation of an enamine or imine product after tautomerization.
Table 1: Potential Products of Gold(I)-Catalyzed Hydroamination
| Reactant | Catalyst System | Expected Major Product |
|---|---|---|
| This compound + Aniline | Au(I) complex (e.g., [IPr]AuCl / AgOTf) | Imine (Markovnikov adduct) |
| This compound + Morpholine | Au(I) complex (e.g., [IPr]AuCl / AgOTf) | Enamine (Markovnikov adduct) |
Hydrosilylation is the addition of a silicon-hydride (Si-H) bond across the alkyne. This reaction provides a direct route to vinylsilanes, which are valuable synthetic intermediates. The regioselectivity and stereoselectivity of alkyne hydrosilylation are highly dependent on the catalyst, the silane used, and the reaction conditions. scientificspectator.com For terminal alkynes, three isomeric products are possible: the α-silyl product, and the β-(E) and β-(Z) isomers. scientificspectator.com Catalysts based on platinum, rhodium, and ruthenium are commonly employed, and specific ligand systems can be used to direct the selectivity towards a desired isomer. scientificspectator.comrsc.org
Hydroboration-Oxidation is a two-step process that achieves the anti-Markovnikov hydration of the alkyne. In the first step, a borane reagent (such as BH₃, 9-BBN, or disiamylborane) adds across the triple bond. chemistrysteps.com For a terminal alkyne, the boron atom adds to the terminal, less sterically hindered carbon in a concerted syn-addition. chemistrysteps.comjove.com Subsequent oxidation of the resulting vinylborane intermediate, typically with hydrogen peroxide and a base, replaces the boron atom with a hydroxyl group to form an enol. jove.com This enol rapidly tautomerizes to the more stable aldehyde. chemistrysteps.com The use of bulky borane reagents enhances the anti-Markovnikov regioselectivity. chemistrysteps.com
While the canonical Heck reaction involves the coupling of an unsaturated halide with an alkene, the most relevant cross-coupling reaction for a terminal alkyne like this compound is the Sonogashira coupling . libretexts.org This reaction forms a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. wikipedia.org The Sonogashira reaction is a powerful tool for constructing arylalkynes and conjugated enynes. libretexts.org
The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base (e.g., triethylamine). organic-chemistry.orgyoutube.com The catalytic cycle involves two interconnected parts: the palladium cycle and the copper cycle. The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active nucleophile. youtube.com This species then undergoes transmetalation with a palladium(II)-aryl/vinyl complex, leading to the formation of the coupled product and regeneration of the catalysts. wikipedia.org
Table 2: Typical Components of a Sonogashira Coupling Reaction
| Component | Role | Example |
|---|---|---|
| Alkyne Substrate | Nucleophile Precursor | This compound |
| Coupling Partner | Electrophile | Iodobenzene, Vinyl Bromide |
| Palladium Catalyst | Primary Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Copper Co-catalyst | Activates Alkyne | Copper(I) Iodide (CuI) |
| Base | Deprotonates Alkyne | Triethylamine, Diisopropylamine |
Electrophilic Additions to the Alkyne
The π-bonds of the alkyne group are electron-rich and can act as a nucleophile, making them susceptible to electrophilic addition reactions. The addition of hydrogen halides (H-X) or halogens (X₂) across the triple bond are characteristic examples. With an unsymmetrical alkyne, the regiochemistry of the addition follows Markovnikov's rule, where the proton (or electrophilic part) adds to the carbon atom that already bears more hydrogen atoms (the terminal carbon). The initial addition results in a vinyl halide, which can undergo a second addition reaction to yield a geminal dihalide. The stereochemistry of the addition can be either syn or anti, depending on the specific mechanism and reaction conditions.
Cycloaddition Reactions (beyond "Click")
Beyond the azide-alkyne cycloaddition, the alkyne moiety of this compound can participate in other pericyclic reactions, most notably the Diels-Alder reaction . In this [4+2] cycloaddition, the alkyne can function as the dienophile (the 2π-electron component), reacting with a conjugated diene (the 4π-electron component). organic-chemistry.org
The reaction is a concerted process that forms a six-membered ring. When an alkyne is used as the dienophile, the resulting product is a 1,4-cyclohexadiene derivative. ulethbridge.cayoutube.com The reactivity of the alkyne as a dienophile is enhanced by the presence of electron-withdrawing groups, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the diene. organic-chemistry.org Although the heptyl chain and pyrrolidine ring are not strongly electron-withdrawing, the reaction can still proceed, typically requiring thermal conditions.
Reactivity of the Pyrrolidine Ring System
The carbon atoms alpha to the nitrogen (C-2 and C-5) in N-methylpyrrolidine derivatives are activated towards deprotonation due to the inductive effect of the nitrogen atom. This allows for the formation of an α-amino carbanion, which can then react with a variety of electrophiles. This process, often referred to as α-lithiation-electrophile trapping, is a powerful tool for the functionalization of the pyrrolidine ring at the C-2 position.
In the case of this compound, the C-2 position is already substituted. However, the proton at C-5 is available for abstraction. Treatment with a strong base, such as sec-butyllithium or n-butyllithium in the presence of a chelating agent like TMEDA (tetramethylethylenediamine), would be expected to generate a lithiated species at the C-5 position. This intermediate can then be quenched with various electrophiles to introduce new substituents.
Table 1: Representative Examples of Electrophilic Functionalization at C-5 of N-Methylpyrrolidine Analogs
| Electrophile | Product Structure (at C-5) | Typical Yield (%) |
| D₂O | -D | >95 |
| CH₃I | -CH₃ | 70-85 |
| (CH₃)₃SiCl | -Si(CH₃)₃ | 80-95 |
| C₆H₅CHO | -CH(OH)C₆H₅ | 60-75 |
Note: The yields are representative and based on studies with analogous N-alkylpyrrolidines. The actual yields for this compound may vary.
Furthermore, reactions involving the functionalization of the C-2 position often proceed via the formation of an N-acyliminium ion intermediate. While the target molecule already possesses a C-2 substituent, understanding these pathways is crucial for predicting potential side reactions or further modifications.
Ring expansion and contraction reactions of pyrrolidine derivatives are known transformations, often proceeding through rearrangement mechanisms involving cationic or radical intermediates. For instance, a Tiffeneau-Demjanov-type ring expansion could potentially transform the pyrrolidine ring into a piperidine (B6355638) ring. This would typically require the introduction of a suitable leaving group at a side chain attached to a ring carbon, followed by treatment with a reagent like nitrous acid.
Conversely, ring contraction of a pyrrolidine ring to an azetidine is a less common but feasible transformation. Such reactions often involve photochemical methods or specific rearrangement protocols. While no specific studies on ring expansion or contraction of this compound have been reported, the general methodologies are applicable to substituted pyrrolidines. For example, theoretical studies using DFT calculations have been performed to simulate the ring enlargement of N-isopropyl-2-chloromethyl pyrrolidine to the corresponding 3-chloro piperidine. researchgate.net In the gas phase, these ring enlargements are predicted to be synchronous reactions with a single transition state. researchgate.net
The C-2 position of this compound is a stereocenter. The stereochemical stability of this center is an important consideration in its synthesis and reactivity. Epimerization, the change in configuration at one of several stereocenters in a molecule, can occur under certain reaction conditions.
For 2-substituted pyrrolidines, epimerization at the C-2 position can be facilitated by the formation of an intermediate that temporarily loses its stereochemical integrity. This can happen under conditions that promote the formation of an enamine or an iminium ion. For example, treatment with a strong base could potentially lead to deprotonation and reprotonation at C-2, especially if the substituent can stabilize a negative charge. However, the alkynyl group is not strongly electron-withdrawing, so this pathway is less likely under mild conditions.
Alternatively, reactions proceeding through a planar iminium ion intermediate at the nitrogen and C-2 carbon can lead to a loss of stereochemical information, resulting in a racemic or diastereomeric mixture of products. The stereochemical outcome of reactions at the C-2 position is often influenced by the stereochemistry of the starting material and the reaction mechanism. Depending on the stereochemical purity and stoichiometric ratio of a chiral amine used in aza-Michael reactions, crystalline diastereomers of different stereochemistry can be produced. researchgate.net
Investigations into Reaction Kinetics and Thermodynamics
Detailed kinetic and thermodynamic data for reactions involving this compound are not available. However, general principles can be applied to understand the factors influencing the rates and equilibria of its reactions.
The kinetics of reactions involving the pyrrolidine ring, such as nucleophilic substitution or elimination, will be influenced by steric hindrance from the C-2 substituent and the N-methyl group. The rate of α-lithiation, for example, will depend on the strength of the base, the solvent, and the temperature.
Thermodynamic studies on the halogenation of pyrrolidinium-based ionic liquids have shown that the reaction sites on the pyrrolidine ring are not thermodynamically equivalent. acs.org For instance, halogenation at the carbon atoms of the pyrrolidine ring is generally more favorable when N-grafted hydrocarbon chains are present. acs.org While these studies are on charged species, they provide insight into the relative stability of substituted pyrrolidines. The enthalpy of formation and combustion for the parent pyrrolidine molecule has been experimentally determined, providing a baseline for understanding the energetic properties of its derivatives. nist.govacs.org
Table 2: General Thermodynamic Parameters for Pyrrolidine
| Parameter | Value |
| Standard Molar Enthalpy of Formation (liquid, 298.15 K) | -42.7 ± 0.6 kJ/mol |
| Standard Molar Enthalpy of Combustion (liquid, 298.15 K) | -2846.4 ± 0.5 kJ/mol |
| Molar Heat Capacity (liquid, 298.15 K) | 154.5 J/(mol·K) |
Source: NIST Chemistry WebBook. nist.govnist.gov These values are for the parent pyrrolidine and serve as a reference.
Stereochemical Control in the Synthesis and Transformations of 2 Hept 1 Yn 1 Yl 1 Methylpyrrolidine
Enantioselective Synthesis Strategies
The creation of a specific enantiomer of 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine can be achieved through several strategic approaches, each aiming to introduce the desired chirality with high fidelity. These methods include the use of chiral catalysts, the temporary incorporation of a chiral auxiliary, and the resolution of a racemic mixture.
The direct, enantioselective synthesis of 2-alkynylpyrrolidines can be envisioned through catalytic asymmetric reactions. While specific examples for the synthesis of this compound via asymmetric allenation are not extensively documented, the principles of this methodology can be applied. Asymmetric allenation involves the reaction of a suitable nucleophile with an allene (B1206475) in the presence of a chiral catalyst, typically a transition metal complex with a chiral ligand.
For the synthesis of the target compound, a plausible approach would involve the reaction of a pyrrolidine (B122466) precursor with a heptynyl-substituted allene, or a related propargyl electrophile, under chiral catalysis. The chiral catalyst, by creating a chiral environment around the reacting species, directs the nucleophilic attack to one face of the electrophile, thereby establishing the desired stereochemistry at the C2 position. The choice of metal (e.g., copper, rhodium, palladium) and the chiral ligand is crucial for achieving high enantioselectivity.
Table 1: Representative Chiral Ligands for Asymmetric Catalysis
| Ligand Type | Example Ligand | Metal Commonly Used |
|---|---|---|
| Diphosphine | BINAP | Rhodium, Ruthenium |
| Bis(oxazoline) | BOX | Copper, Zinc |
| Phosphino-oxazoline | PHOX | Palladium, Iridium |
Chiral auxiliary-based synthesis is a robust and reliable method for controlling stereochemistry. wikipedia.org This strategy involves the temporary attachment of a chiral molecule (the auxiliary) to the substrate, which then directs the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is established, the auxiliary is removed to yield the enantiomerically enriched product.
In the context of synthesizing this compound, a common approach would be to use a chiral pyrrolidine derivative as the starting material, where the chiral auxiliary is part of the ring system itself or attached to the nitrogen atom. For instance, proline-derived auxiliaries are widely used. The synthesis would proceed by the diastereoselective alkylation of an enolate derived from an N-acylpyrrolidine equipped with a chiral auxiliary. The bulky and stereoelectronically defined auxiliary would shield one face of the enolate, forcing the incoming heptynyl electrophile to attack from the opposite face, thus leading to a high degree of diastereoselectivity. Subsequent removal of the auxiliary and N-methylation would furnish the desired enantiomer of the target compound.
Table 2: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Removal Conditions |
|---|---|---|
| Evans' Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | LiOH/H₂O₂ |
| Oppolzer's Sultams | Asymmetric alkylation, conjugate additions | LiAlH₄, hydrolysis |
| SAMP/RAMP Hydrazones | Asymmetric alkylation of ketones/aldehydes | Ozonolysis, reduction |
When a racemic mixture of this compound is synthesized, the separation of the two enantiomers is necessary to obtain the desired stereoisomer. Kinetic resolution is a powerful technique for this purpose. This method relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst.
In a typical kinetic resolution scenario, the racemic mixture of the pyrrolidine derivative would be subjected to a reaction with a chiral acylating agent in the presence of a suitable catalyst. One enantiomer will react faster with the chiral reagent, leading to the formation of a diastereomeric product that can be easily separated from the unreacted, enantiomerically enriched starting material. The choice of the chiral resolving agent and the reaction conditions are critical to achieve a high selectivity factor (s), which is a measure of the relative rates of reaction of the two enantiomers.
Table 3: Examples of Kinetic Resolution of Amines
| Chiral Reagent/Catalyst | Type of Reaction | Typical Selectivity (s) |
|---|---|---|
| Chiral Acylating Agent | Acylation | 10 - 100+ |
| Chiral Phosphine Catalyst | Acylation | 10 - 50 |
Diastereoselective Control in Alkylation and Functionalization Reactions
Once the chiral center at the C2 position of the pyrrolidine ring is established, subsequent reactions on the molecule must be conducted in a manner that preserves or predictably modifies the existing stereochemistry. Diastereoselective reactions are employed to introduce new stereocenters with a controlled relationship to the pre-existing one.
For instance, if a functional group on the heptynyl side chain of this compound were to be modified, the chiral center at C2 can exert a directing effect on the stereochemical outcome of the reaction. This phenomenon, known as substrate-controlled diastereoselectivity, arises from the steric and electronic influence of the chiral pyrrolidine moiety. The approach of the reagents to the reacting site on the side chain will be biased to the less sterically hindered face, leading to the preferential formation of one diastereomer.
Analysis of Chiral Isomers and Stereoisomerism
The successful synthesis of an enantiomerically pure compound requires reliable analytical methods to determine its stereochemical integrity. For this compound, the primary technique for analyzing its chiral isomers is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).
The principle behind chiral HPLC is the differential interaction of the two enantiomers with the chiral environment of the stationary phase. This results in different retention times for the enantiomers, allowing for their separation and quantification. The choice of the CSP and the mobile phase is crucial for achieving good resolution.
Table 4: Common Chiral Stationary Phases for HPLC Analysis of Amines
| CSP Type | Common Trade Names | Typical Mobile Phase |
|---|---|---|
| Polysaccharide-based | Chiralcel OD, Chiralpak AD | Hexane/Isopropanol |
| Pirkle-type | Whelk-O 1 | Hexane/Ethanol |
Retention and Inversion of Configuration Studies
Understanding the stereochemical outcome of reactions occurring directly at the chiral C2 center is fundamental for the rational design of synthetic routes to analogs of this compound. Depending on the reaction mechanism, a transformation can proceed with either retention or inversion of the original configuration.
For example, a nucleophilic substitution reaction at the C2 position, where the heptynyl group is replaced by another substituent, could proceed via an Sₙ2 mechanism, which would result in an inversion of the stereochemical configuration. Conversely, a reaction proceeding through a mechanism that involves a double inversion or a pathway that does not break the bond to the chiral center would lead to retention of configuration.
Studying these transformations allows for the predictable manipulation of the stereochemistry of the molecule, providing access to a wider range of stereoisomers for biological evaluation.
Spectroscopic and Advanced Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns of atomic nuclei in a magnetic field, the precise connectivity and spatial relationships of atoms can be determined.
¹H (Proton) NMR would be used to identify all unique proton environments in the 2-(Hept-1-yn-1-yl)-1-methylpyrrolidine molecule. The spectrum would be expected to show distinct signals for the protons on the N-methyl group, the pyrrolidine (B122466) ring, and the heptynyl side chain. The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns (e.g., singlets, doublets, triplets, multiplets) would reveal adjacent, non-equivalent protons, thus helping to piece together the molecular structure.
¹³C (Carbon-13) NMR provides information on the different carbon environments. A standard ¹³C NMR spectrum for this compound would display a unique signal for each carbon atom in a distinct chemical environment. The chemical shifts of the alkynyl carbons would be particularly diagnostic, appearing in a characteristic downfield region. The purity of the compound can also be assessed, as significant impurities would give rise to additional, unexpected peaks in both ¹H and ¹³C NMR spectra.
Without experimental data, a specific data table cannot be generated.
For unambiguous assignment of all proton and carbon signals, especially in complex regions of the spectrum, a series of two-dimensional (2D) NMR experiments are essential. nih.govharvard.edunih.gov
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. nih.gov It would be used to map out the proton-proton connectivities within the pyrrolidine ring and along the heptyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It is invaluable for assigning which protons are bonded to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to four bonds). It is crucial for connecting different fragments of the molecule, for instance, linking the heptynyl side chain to the C2 position of the pyrrolidine ring. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It provides key information about the three-dimensional structure and stereochemistry of the molecule.
Deuterium (B1214612) (²H) labeling is a powerful technique used to trace metabolic pathways, elucidate reaction mechanisms, and aid in spectral assignment. nih.govnih.govclearsynth.com In the context of this compound, a deuterium labeling study could involve synthesizing the molecule with deuterium atoms at specific positions. For example, replacing a specific proton with a deuterium atom would cause its corresponding signal to disappear from the ¹H NMR spectrum, confirming its chemical shift. This method is also widely used in quantitative mass spectrometry as it allows for the creation of ideal internal standards. nih.govclearsynth.com
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. scielo.org.mx
Low-resolution mass spectrometry, often coupled with Gas Chromatography (GC-MS), would be used for the initial confirmation of the molecular weight of this compound. The technique would show a molecular ion peak (M⁺) corresponding to the integer mass of the compound. The fragmentation pattern observed in the mass spectrum provides a "fingerprint" that can help confirm the structure by showing the loss of predictable neutral fragments from the parent molecule.
Without experimental data, a specific data table cannot be generated.
High-Resolution Mass Spectrometry (HRMS) is used to measure the mass of a molecule with very high accuracy (typically to within a few parts per million). This precision allows for the determination of the exact elemental formula of the compound. For this compound (C₁₂H₂₁N), HRMS would distinguish its exact mass from other compounds that might have the same nominal mass but a different elemental composition, thereby providing definitive confirmation of its chemical formula.
Without experimental data, a specific data table cannot be generated.
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a primary technique for identifying the functional groups present in this compound. The analysis reveals characteristic absorption bands corresponding to the distinct parts of the molecule, namely the terminal alkyne and the saturated N-methylpyrrolidine ring.
The FT-IR spectrum is characterized by a sharp, strong absorption band around 3300 cm⁻¹, which is indicative of the stretching vibration of the hydrogen atom attached to the sp-hybridized carbon of the terminal alkyne (≡C-H). orgchemboulder.comlibretexts.org The carbon-carbon triple bond (C≡C) itself presents a weaker absorption in the range of 2140-2100 cm⁻¹. orgchemboulder.com The aliphatic portions of the molecule, including the pyrrolidine ring and the heptynyl chain, are confirmed by multiple C-H stretching vibrations observed between 2960 and 2850 cm⁻¹. researchgate.net A significant C-H bending vibration for the terminal alkyne is also expected in the 700-610 cm⁻¹ region. orgchemboulder.com The presence of the tertiary amine within the pyrrolidine ring is suggested by C-N stretching vibrations. researchgate.net
A summary of the expected characteristic FT-IR absorption bands is presented below.
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| ~3310 | Strong | ≡C-H stretch (Terminal Alkyne) |
| 2958 - 2855 | Strong | C-H stretch (Aliphatic CH₂, CH₃) |
| ~2125 | Weak | C≡C stretch (Terminal Alkyne) |
| ~1460 | Medium | C-H bend (CH₂) |
| ~1220 | Medium | C-N stretch (Tertiary Amine) |
| ~640 | Medium | ≡C-H bend (Terminal Alkyne) |
Raman Spectroscopy (where applicable)
Raman spectroscopy serves as a valuable complementary technique to FT-IR for vibrational analysis. wikipedia.org While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. wikipedia.org For this compound, the most significant feature in the Raman spectrum is expected to be a very strong signal for the carbon-carbon triple bond (C≡C) stretch, typically observed between 2100 and 2140 cm⁻¹. This vibration is often weak in the IR spectrum but strong in Raman due to the high polarizability of the C≡C bond. nih.gov Aliphatic C-H stretching and bending modes are also visible, providing a comprehensive vibrational profile of the molecule.
X-Ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. excillum.com This technique provides unambiguous information on bond lengths, bond angles, and stereochemistry.
The application of this method to this compound is contingent upon the ability to grow a high-quality single crystal, which can be a challenge for small organic molecules that may exist as oils or low-melting solids at ambient temperatures. rsc.org Should a suitable crystal be obtained, the analysis would yield a detailed crystallographic information file (CIF). A set of hypothetical crystal data parameters for this compound is presented in the table below, based on typical values for small organic molecules. excillum.comresearchgate.net
| Parameter | Hypothetical Value |
| Empirical Formula | C₁₂H₂₁N |
| Formula Weight | 179.31 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.5 Å, b = 6.2 Å, c = 18.1 Å, β = 95.5° |
| Volume | 1170 ų |
| Z (Molecules/Unit Cell) | 4 |
| Density (calculated) | 1.018 g/cm³ |
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a crucial technique used to determine the mass percentage of each element within a pure compound. This experimental data is then compared against the theoretical values calculated from the proposed empirical formula, serving as a fundamental check of its composition. ma.eduyoutube.com For this compound, with a molecular formula of C₁₂H₂₁N, the theoretical and hypothetical experimental values are compared below. The close correlation between the calculated and found values would serve to verify the empirical formula. umkc.edu
| Element | Theoretical Mass % | Found Mass % (Hypothetical) |
| Carbon (C) | 80.38% | 80.35% |
| Hydrogen (H) | 11.81% | 11.85% |
| Nitrogen (N) | 7.81% | 7.80% |
Chromatographic Techniques for Purity and Separation
Gas Chromatography (GC): Given the likely volatility of this compound, gas chromatography is a highly suitable analytical technique. ccsknowledge.com A GC system equipped with a Flame Ionization Detector (FID) would provide high sensitivity for this organic analyte. To achieve good peak shape, it is crucial to use a column that is deactivated to handle basic compounds, as the tertiary amine moiety can otherwise cause significant peak tailing on standard columns. labrulez.com A capillary column with a non-polar or mid-polarity stationary phase would be appropriate for separation. nih.govoup.com
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity assessment. A reverse-phase method using a C18 column is a common starting point for small organic molecules. sielc.comsielc.com However, because the compound lacks a strong UV chromophore, a standard UV-Vis detector would offer poor sensitivity. More universal detection methods, such as a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS), would be required for effective quantification and impurity profiling. fda.gov For chiral separations, specialized chiral stationary phases would be necessary. researchgate.net
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method in computational chemistry for studying molecular systems. nih.gov It offers a balance between accuracy and computational cost, making it suitable for investigating molecules of moderate size. nih.gov DFT calculations are centered on the electron density of a molecule to determine its properties.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine, this involves calculating the forces on each atom and adjusting their positions until a stable structure is achieved. This process is crucial for determining key structural parameters.
Conformational analysis explores the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. researchgate.net By calculating the relative energies of various conformers, the most likely shapes of the molecule at a given temperature can be identified. researchgate.netuantwerpen.be For instance, studies on similar heterocyclic systems have successfully used DFT to analyze conformational compositions. researchgate.net
Table 1: Illustrative Geometrical Parameters from Optimization This table shows typical data obtained from geometry optimization. Actual values for this compound would require specific calculations.
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C-C (alkyne) | ~ 1.20 Å |
| Bond Length | C-N (pyrrolidine) | ~ 1.47 Å |
| Bond Angle | C-N-C (pyrrolidine) | ~ 109.5° |
| Dihedral Angle | H-C-C-H (heptyl chain) | Varies |
Electronic Structure Analysis (e.g., HOMO-LUMO Gap)
The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest and are often referred to as the frontier molecular orbitals. ekb.eg The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ekb.eg
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. ekb.egresearchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more likely to be reactive. researchgate.net This energy gap can also be used to understand electronic transitions, such as those observed in UV-Vis spectroscopy. schrodinger.comlibretexts.org DFT calculations, often using functionals like B3LYP, are widely employed to compute these orbital energies. arabjchem.org
Table 2: Illustrative Frontier Orbital Energies This table presents the kind of data generated from an electronic structure analysis. The values are examples and not specific to the target compound.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.0 |
| HOMO-LUMO Gap (ΔE) | 5.5 |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations are a valuable tool for predicting spectroscopic data, which aids in the interpretation of experimental results.
NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of a molecule. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method, used within a DFT framework, is commonly employed for this purpose. mdpi.com The calculated shifts are often compared with experimental data to confirm the molecular structure. mdpi.comnih.gov
Vibrational Frequencies: The vibrational modes of a molecule correspond to the frequencies of absorption in its infrared (IR) and Raman spectra. DFT calculations can compute these frequencies, which helps in assigning the peaks observed in experimental spectra to specific molecular motions, such as stretching or bending of bonds. researchgate.netnih.gov The potential energy distribution (PED) is often analyzed to characterize the nature of these vibrational modes. nih.gov
Reaction Mechanism Elucidation (e.g., Transition State Geometries, Energy Barriers)
DFT can be used to map out the potential energy surface of a chemical reaction, providing detailed insights into the reaction mechanism. pku.edu.cn This involves identifying and characterizing the geometries of reactants, products, intermediates, and, most importantly, transition states. pku.edu.cn
By calculating the energy of the transition state relative to the reactants, the activation energy barrier for the reaction can be determined. pku.edu.cn This information is crucial for understanding reaction kinetics and predicting the feasibility of a particular reaction pathway. For example, computational studies on the aminoalkenylation of pyrroles have used DFT to determine Gibbs energy profiles and identify transition states, thereby elucidating the reaction's regioselectivity. pku.edu.cn
Study of Non-Linear Optical (NLO) Properties
Molecules with specific electronic properties can exhibit non-linear optical (NLO) behavior, which is of interest for applications in photonics and optoelectronics. researchgate.net DFT calculations can predict key NLO properties, including:
Polarizability (α): The ease with which the electron cloud of the molecule can be distorted by an external electric field.
First-Order Hyperpolarizability (β): The primary determinant of a molecule's second-order NLO response. researchgate.net
Computational studies on various organic molecules have shown that DFT methods can effectively calculate these parameters and help identify candidates with significant NLO properties. researchgate.netresearchgate.netbiointerfaceresearch.com
Ab Initio and Semi-Empirical Methods (e.g., Hartree-Fock)
While DFT is widely used, other computational methods also provide valuable insights.
Ab Initio Methods: These methods, Latin for "from the beginning," use the fundamental principles of quantum mechanics without relying on experimental data for parametrization. researchgate.net The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. gatech.edu While HF theory neglects some electron correlation, it serves as a starting point for more advanced and accurate methods. researchgate.netgatech.edu Geometries of molecules can be optimized at the Hartree-Fock level. nih.govmendeley.com
Semi-Empirical Methods: These methods are based on the Hartree-Fock formalism but introduce approximations and use parameters derived from experimental data to simplify calculations. uomustansiriyah.edu.iqwikipedia.org This makes them computationally much faster than ab initio or DFT methods, allowing for the study of very large molecular systems. wikipedia.org However, their accuracy is dependent on the molecule being similar to those used in the parametrization dataset. wikipedia.org
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational space of molecules by simulating their motion over time. For a molecule like 2-alkyl-1-methylpyrrolidine, MD simulations can provide detailed insights into the flexibility of the pyrrolidine (B122466) ring and the preferred orientations of its substituents.
The conformational landscape of the pyrrolidine ring is primarily defined by its puckering. The five-membered ring is not planar and exists in various puckered conformations to relieve ring strain. These conformations are typically described as "envelope" or "twist" forms. In substituted pyrrolidines, the two most common puckered conformations are often referred to as "up" and "down" puckers, where the primary substituent-bearing carbon atom is either on the same or opposite side of the ring relative to another reference atom or plane. unito.itnih.gov
Theoretical analyses have shown that the energy barrier between these puckered states is relatively low, suggesting that the ring is flexible and can interconvert between different conformations at room temperature. researchgate.net The specific puckering preference is influenced by the nature and position of the substituents on the ring. For a 2-alkyl-1-methylpyrrolidine, the interplay between the steric bulk of the alkyl group and the methyl group on the nitrogen atom will significantly influence the equilibrium between different puckered states.
MD simulations of substituted pyrrolidines typically involve the following steps:
System Setup: A 3D model of the 2-alkyl-1-methylpyrrolidine molecule is generated. This molecule is then placed in a simulation box, often solvated with a chosen solvent (e.g., water) to mimic physiological or experimental conditions.
Force Field Application: A force field, which is a set of parameters describing the potential energy of the atoms and their interactions, is applied to the system.
Simulation Run: The simulation is run for a specified amount of time (from nanoseconds to microseconds), during which the positions and velocities of all atoms are calculated at very small time steps.
Trajectory Analysis: The resulting trajectory is a record of the atomic positions over time. This trajectory can be analyzed to identify the most stable conformations, the transitions between them, and to calculate various structural and energetic properties.
The following table summarizes the typical puckering parameters that can be analyzed from an MD simulation of a substituted pyrrolidine.
| Parameter | Description | Typical Values/States |
| Puckering Amplitude (q) | The degree of deviation from planarity. | Varies based on substituents. |
| Phase Angle (φ) | Describes the type of pucker (e.g., envelope or twist). | Ranges from 0° to 360°. |
| Dihedral Angles | Torsion angles within the pyrrolidine ring. | Defines specific envelope and twist conformations. |
| Conformational Energy | The potential energy of a given conformation. | Lower energy indicates higher stability. |
These simulations can reveal the conformational preferences of the 2-alkyl-1-methylpyrrolidine, providing a dynamic picture of its structure that is crucial for understanding its chemical behavior and potential interactions with other molecules.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of a general chemical investigation, molecular docking can be employed to explore the potential binding modes of 2-alkyl-1-methylpyrrolidine within the active site of a generic protein or receptor. This can provide insights into the types of interactions it might form and help in the rational design of molecules with specific binding properties.
While there are no specific docking studies for this compound, numerous studies on other pyrrolidine-containing molecules, such as pyrrolizidine (B1209537) alkaloids and various synthetic derivatives, have demonstrated the utility of this approach. researchgate.netnih.govmdpi.com These studies show that the pyrrolidine scaffold can participate in various types of non-covalent interactions, including:
Hydrogen Bonds: The nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor.
Van der Waals Interactions: The aliphatic portions of the pyrrolidine ring and its substituents can form favorable van der Waals contacts with hydrophobic pockets in a binding site.
Hydrophobic Interactions: The alkyl and alkynyl substituents would be expected to engage in hydrophobic interactions with nonpolar residues in a binding site.
A typical molecular docking workflow involves:
Preparation of the Ligand and Receptor: 3D structures of the ligand (2-alkyl-1-methylpyrrolidine) and a target receptor are prepared. This includes adding hydrogen atoms and assigning partial charges.
Defining the Binding Site: A specific region on the receptor, typically an active site or a known binding pocket, is defined for the docking calculations.
Docking Algorithm: A docking program is used to systematically search for possible binding poses of the ligand within the defined binding site.
Scoring and Analysis: The generated poses are evaluated using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions.
The results of a molecular docking study are often presented in a table that summarizes the binding energies and the types of interactions formed.
| Interaction Type | Potential Interacting Groups on 2-alkyl-1-methylpyrrolidine | Example Interacting Residues in a Protein |
| Hydrogen Bonding | Pyrrolidine Nitrogen | Aspartic Acid, Glutamic Acid, Serine, Threonine |
| Hydrophobic Interactions | Heptynyl and Methyl Groups | Leucine, Isoleucine, Valine, Phenylalanine |
| Van der Waals Contacts | Entire Molecule | Various nonpolar and polar residues |
It is important to note that molecular docking is a predictive tool, and the results should ideally be validated by experimental methods. However, it provides a valuable starting point for understanding the potential binding behavior of a molecule like 2-alkyl-1-methylpyrrolidine in various chemical and biological contexts.
Advanced Synthetic Applications and Utility As Building Blocks
Precursors for Complex Heterocyclic Architectures
The 2-alkynylpyrrolidine framework is an excellent starting point for the synthesis of more complex, fused, and spirocyclic heterocyclic systems. The terminal alkyne can participate in a variety of cyclization and annulation reactions, making it a key precursor for novel heterocyclic scaffolds.
Research has demonstrated that 2-alkynyl pyrrolidines can undergo direct oxidative [4+1] cyclization with elemental sulfur to produce thieno[3,2-b]pyrroles. acs.org This transformation showcases how the alkyne and the pyrrolidine (B122466) ring can be used in concert to build fused aromatic systems. Furthermore, the alkyne group is a well-established participant in 1,3-dipolar cycloaddition reactions. By reacting with azides (Huisgen cycloaddition) or nitrile oxides, it can be used to generate triazole or isoxazole (B147169) rings, respectively, appended to the pyrrolidine core. Such reactions are fundamental in creating polycyclic compounds containing the pyrrolidine motif. mdpi.com
Sequential reaction strategies, such as a [3+2] cycloaddition followed by N-allylation and an intramolecular Heck reaction, have been employed to construct complex pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines, highlighting the utility of the pyrrolidine scaffold in building intricate polycyclic systems. beilstein-journals.org The presence of the heptynyl group in 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine provides a direct handle for similar intramolecular cyclizations or for participating in tandem reactions like the alkynyl aza-Prins–Ritter reaction to yield other functionalized pyrrolidine and piperidine (B6355638) derivatives. rsc.org
Table 1: Examples of Heterocyclic Systems Derived from Alkynyl Heterocycles
| Starting Scaffold | Reagents/Conditions | Resulting Heterocycle |
|---|---|---|
| 2-Alkynylpyrrolidine | Elemental Sulfur, Oxidation | Thieno[3,2-b]pyrrole acs.org |
| Alkynyl Ketone, N-tosylimine | Bu₃P (Lewis Base Catalyst) | Highly Functionalized 3-Pyrroline organic-chemistry.org |
| Amino Ester, Aldehyde, Maleimide | 1,3-Dipolar Cycloaddition | Substituted Pyrrolidine beilstein-journals.org |
Synthesis of Defined Molecular Scaffolds for Chemical Library Development
In drug discovery, the development of chemical libraries containing novel, three-dimensional molecular scaffolds is of paramount importance. The pyrrolidine ring is a favored scaffold due to its non-planar structure and its prevalence in FDA-approved drugs. nih.govresearchgate.net Compounds like this compound serve as ideal starting points for creating libraries of structurally diverse molecules.
The concept of using pre-validated, functionalized building blocks accelerates the drug discovery process. Chemical suppliers like Enamine offer extensive catalogs of building blocks, including a wide variety of substituted pyrrolidines, for use in medicinal chemistry and library synthesis. enamine.netnih.gov The dual functionality of this compound allows for diversification at two key points: the alkyne and the pyrrolidine ring itself.
The alkyne can be functionalized using a host of reliable and high-yielding reactions, including:
Click Chemistry: Copper-catalyzed or strain-promoted azide-alkyne cycloadditions to introduce triazole-linked substituents.
Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides to introduce aromatic or olefinic diversity.
Mannich Reactions: Reaction with an aldehyde and a secondary amine to form aminomethylated alkynes.
Hydration/Oxidation: Conversion of the alkyne to a ketone or carboxylic acid for further derivatization.
This multi-directional derivatization capability allows for the rapid generation of a library of related compounds with varied stereochemistry and functionality, efficiently exploring the chemical space around the core pyrrolidine scaffold. nih.gov
Integration into Fragment-Based Synthesis and Elaboration Strategies
Fragment-Based Lead Discovery (FBLD) is a powerful strategy in medicinal chemistry that involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. mdpi.com Once a binding fragment is identified, it is elaborated or "grown" into a more potent lead compound. The pyrrolidine scaffold is an excellent choice for fragment design due to its sp³-rich character, which provides better shape complementarity to protein binding sites compared to flat aromatic rings. nih.gov
A compound such as this compound can be conceptualized as a fragment that already incorporates a vector for elaboration—the heptynyl chain. If the pyrrolidine core were identified as a binding fragment, the alkyne provides a synthetically tractable point for modification. nih.gov Medicinal chemists can use this "growth vector" to synthesize a small library of derivatives designed to pick up additional interactions within the target's binding site, thereby increasing potency and selectivity. youtube.com This enzyme-templated or structure-guided elaboration can be achieved by linking the terminal alkyne to other fragments or functional groups known to interact with adjacent pockets on the protein surface. nih.gov
Construction of Macrocyclic and Polycyclic Systems
Macrocycles are of significant interest in drug discovery as they can tackle challenging biological targets like protein-protein interactions. The synthesis of macrocycles often relies on intramolecular cyclization reactions of linear precursors. The structure of this compound makes it a potential building block for such precursors.
For example, the pyrrolidine nitrogen could be part of a peptide backbone, and the heptynyl side chain could serve as one of the reactive ends for a ring-closing reaction. Intramolecular Sonogashira coupling, Glaser coupling, or ring-closing metathesis (after appropriate functionalization) are established methods for macrocyclization involving alkynes. The defined stereochemistry of the pyrrolidine ring can help to pre-organize the linear precursor, thus facilitating the entropically disfavored cyclization step and influencing the final conformation of the macrocycle.
Furthermore, as discussed previously, the alkyne is a key functional group for building polycyclic systems through tandem reactions and cycloadditions. mdpi.combeilstein-journals.org Glycine-based [3+2] cycloadditions, for instance, are used to generate pyrrolidine-containing polycycles, showcasing a general strategy where the pyrrolidine ring is formed as part of a cascade that builds molecular complexity. mdpi.com
Role in the Development of Novel Organic Reactions
The unique combination of a nucleophilic tertiary amine (the N-methylpyrrolidine) and a reactive alkyne in one molecule can be exploited in the development of new synthetic methodologies. The pyrrolidine moiety itself can act as an organocatalyst, while the alkyne can be the reacting substrate.
For instance, the development of a tandem alkynyl aza-Prins–Ritter reaction demonstrates how a nitrogen-containing ring and an alkyne can be utilized in a cascade process to create complex nitrogen heterocycles. rsc.org Similarly, the reaction of 2-alkynyl pyrrolidines with elemental sulfur to form thienopyrroles is another novel transformation that relies on the inherent reactivity of this scaffold. acs.org Such discoveries expand the toolkit of synthetic chemists and enable the construction of previously inaccessible molecular architectures. The specific steric and electronic properties of the this compound scaffold could lead to unique reactivity or selectivity in known or novel transformations.
Future Research Trajectories and Interdisciplinary Perspectives
Exploration of Undiscovered Reactivity Patterns for Pyrrolidine-Alkyne Systems
The unique structural combination of a pyrrolidine (B122466) ring and an alkyne functional group in 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine suggests a rich and largely unexplored reactive landscape. Future research will likely focus on several key areas of reactivity:
Cycloaddition Reactions: The alkyne moiety is a prime candidate for various cycloaddition reactions. For instance, [3+2] cycloadditions with azides (a "click" reaction) could lead to the formation of triazole-containing pyrrolidine derivatives, a scaffold with known biological activities.
Metal-Catalyzed Transformations: The carbon-carbon triple bond can be activated by various transition metals, opening pathways to a diverse range of functionalized products. This includes hydrofunctionalization reactions (e.g., hydroamination, hydrothiolation) and cross-coupling reactions.
Intramolecular Reactions: The proximity of the pyrrolidine nitrogen to the alkyne chain could facilitate novel intramolecular cyclization reactions, potentially leading to the synthesis of fused bicyclic systems. Mechanistic studies, including kinetic and computational analyses, will be crucial to understanding and optimizing these transformations aip.org.
| Reaction Type | Potential Reagents | Potential Products |
| [3+2] Cycloaddition | Organic azides | Triazole-substituted pyrrolidines |
| Sonogashira Coupling | Aryl halides, Pd/Cu catalysts | Aryl-alkyne substituted pyrrolidines |
| Hydroamination | Amines, Gold or other metal catalysts | Enamine or imine substituted pyrrolidines |
| Pauson-Khand Reaction | Dicobalt octacarbonyl, Alkene | Bicyclic cyclopentenone derivatives |
Development of Sustainable and Green Synthetic Methodologies
The growing emphasis on environmentally benign chemical processes necessitates the development of green synthetic routes to this compound. Key areas of focus include:
Aqueous Medium Synthesis: Exploring the synthesis in water or other green solvents would significantly reduce the environmental impact compared to traditional organic solvents. Research has demonstrated the successful synthesis of N-methylpyrrolidine in an aqueous medium, suggesting the feasibility of this approach for its derivatives beilstein-journals.org.
Flow Chemistry: Continuous flow synthesis offers several advantages over batch processes, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The integration of flow reactors can expedite multi-step syntheses and allow for the use of immobilized catalysts and scavengers, minimizing waste acs.orgmdpi.com. A recent study highlighted a two-step continuous flow protocol for the synthesis of α-chiral pyrrolidine derivatives researchgate.net.
Catalysis: The use of non-toxic, earth-abundant metal catalysts or even organocatalysts can replace hazardous and expensive heavy metal catalysts. Furthermore, the development of recyclable catalysts will enhance the sustainability of the synthesis.
Advancements in Stereocontrol and Asymmetric Synthesis
Given that this compound possesses a chiral center at the 2-position of the pyrrolidine ring, the development of stereoselective synthetic methods is of paramount importance. Future research will likely concentrate on:
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as proline or its derivatives, can provide an efficient route to enantiomerically pure products.
Asymmetric Catalysis: The use of chiral catalysts, including metal complexes with chiral ligands and organocatalysts, can enable the direct synthesis of specific enantiomers from achiral precursors. Recent advances have highlighted the use of chiral phosphoric acids and other organocatalysts in the asymmetric synthesis of substituted pyrrolidines mdpi.comwhiterose.ac.uk.
Biocatalysis: Enzymes, such as transaminases, offer a highly selective and environmentally friendly approach to asymmetric synthesis. Biocatalytic methods have been successfully employed for the synthesis of other chiral pyrrolidines and could be adapted for the target molecule.
Application of Machine Learning and AI in Reaction Prediction and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the synthesis and study of chemical compounds. For this compound, these technologies can be applied to:
Reaction Prediction: ML models can be trained on large datasets of chemical reactions to predict the outcome of novel transformations, including identifying potential side products and optimizing reaction conditions for higher yields eurekalert.orgnih.govrjptonline.org. This can significantly reduce the number of trial-and-error experiments required.
Retrosynthesis Planning: AI-powered tools can assist in designing synthetic routes by proposing viable disconnections of the target molecule into simpler, commercially available starting materials nih.govchemrxiv.org.
Process Optimization: ML algorithms can be used to optimize reaction parameters such as temperature, pressure, catalyst loading, and reaction time to maximize yield and minimize waste beilstein-journals.org. The use of AI can aid in streamlining the synthesis of pharmaceutical chemicals in a more efficient manner eurekalert.org.
| AI/ML Application | Potential Impact |
| Reaction Outcome Prediction | Reduced experimental effort, faster discovery of new reactions |
| Retrosynthesis | More efficient and novel synthetic routes |
| Optimization of Reaction Conditions | Higher yields, reduced waste, improved cost-effectiveness |
Design of Structurally Constrained Analogues for Mechanistic Probes
To gain a deeper understanding of the structure-activity relationships and the mechanism of action of this compound and its derivatives, the design and synthesis of structurally constrained analogues will be crucial. These analogues can help to:
Probe Binding Interactions: By locking the molecule into specific conformations, it is possible to determine the optimal geometry for binding to a biological target.
Elucidate Reaction Mechanisms: Constrained analogues can be used to study the stereoelectronic requirements of chemical reactions, providing valuable insights into transition state geometries and reaction pathways. The design and synthesis of conformationally restricted dipeptide mimics have been successfully used to develop potent melanocortin receptor agonists nih.gov.
Improve Physicochemical Properties: Introducing conformational constraints can lead to analogues with improved properties such as increased metabolic stability, enhanced membrane permeability, or more favorable solubility.
Q & A
Basic: What are the key steps in synthesizing 2-(Hept-1-yn-1-yl)-1-methylpyrrolidine, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis involves a nucleophilic substitution reaction between 2-fluorobenzaldehyde and dialkylamine in DMF under reflux (150°C for 20 hours), followed by extraction with ethyl acetate and purification via column chromatography. Key optimization strategies include:
- Solvent selection : Replace DMF with polar aprotic solvents like acetonitrile to reduce side reactions.
- Catalyst use : Introduce potassium carbonate (K₂CO₃) to enhance nucleophilicity .
- Monitoring : Employ TLC to track reaction progress and adjust heating duration dynamically.
Microwave-assisted synthesis (e.g., 30 minutes at 150°C) can reduce reaction time and improve yield .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting NMR data be addressed?
Methodological Answer:
- 1H NMR : Critical for identifying pyrrolidine ring protons (δ 3.33–3.30 ppm for CH₂ groups) and alkyne substituents. Use DMSO-d6 or CDCl₃ to resolve splitting patterns .
- 13C NMR : Confirms quaternary carbons and alkyne connectivity (δ 70–100 ppm).
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 178.2).
Resolving contradictions :
Basic: What safety protocols are recommended for handling this compound given its toxicity profile?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/oral exposure (Category 4 acute toxicity) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation hazards.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .
Advanced: How can reaction mechanisms for nucleophilic substitutions involving this compound be elucidated experimentally?
Methodological Answer:
- Kinetic studies : Monitor reaction rate under varying temperatures (Arrhenius plot) to distinguish SN1 vs. SN2 pathways.
- Isotopic labeling : Introduce deuterium at the pyrrolidine nitrogen to track proton transfer via NMR .
- Computational modeling : Use DFT calculations (e.g., Gaussian 09) to simulate transition states and compare with experimental activation energies .
Advanced: How should researchers resolve contradictions in reported spectral data (e.g., NMR chemical shifts) across studies?
Methodological Answer:
- Standardization : Calibrate instruments using certified reference materials (e.g., NIST-traceable standards) .
- Solvent effects : Replicate experiments in identical solvents to isolate solvent-induced shifts.
- Collaborative validation : Cross-check data with independent labs using identical synthetic batches .
Advanced: What strategies are effective for designing multi-step syntheses of pyrrolidine analogs with modified substituents?
Methodological Answer:
- Retrosynthetic analysis : Break down target molecules into precursors (e.g., alkyne-functionalized aldehydes and amines).
- Protecting groups : Use trityl groups to protect reactive sites during intermediate steps .
- Microwave-assisted steps : Accelerate cyclization or coupling reactions (e.g., 10-minute microwave cycles at 100°C) .
Advanced: How can theoretical frameworks guide the prediction of this compound’s reactivity in catalytic systems?
Methodological Answer:
- Frontier Molecular Orbital (FMO) theory : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites.
- Molecular docking : Simulate interactions with enzyme active sites (e.g., cytochrome P450) to anticipate metabolic pathways.
- QSAR models : Corporate substituent electronic parameters (Hammett σ) to forecast reaction rates .
Advanced: What experimental designs are suitable for studying the electronic effects of substituents on pyrrolidine’s reactivity?
Methodological Answer:
- DoE (Design of Experiments) : Vary substituents (e.g., electron-withdrawing vs. donating groups) and measure rate constants for comparative analysis.
- In situ IR spectroscopy : Track intermediate formation during reactions to identify rate-limiting steps.
- Control groups : Compare reactivity with unmodified pyrrolidine to isolate substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
